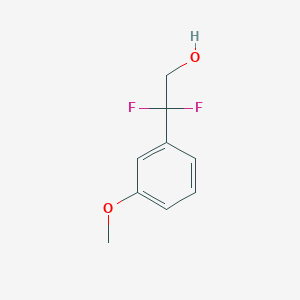
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols and amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable bioisostere for various pharmacophores .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol: This compound has a similar structure but with an additional fluorine atom on the phenyl ring.
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine: This compound differs by having an amine group instead of a hydroxyl group.
Uniqueness
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol is unique due to its specific combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-8-4-2-3-7(5-8)9(10,11)6-12/h2-5,12H,6H2,1H3 |
InChI Key |
AKLWBZHODREDAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CO)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
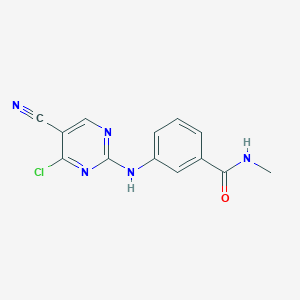
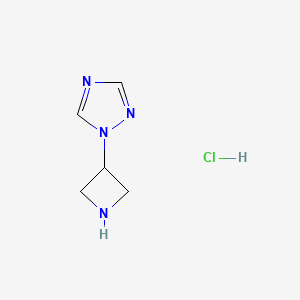

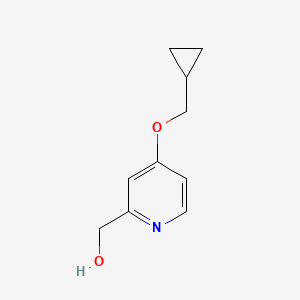
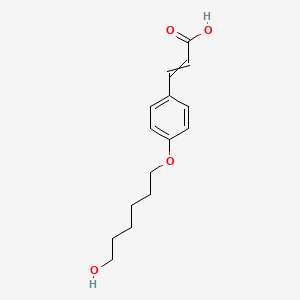

![4-Amino-7-chloro-2-methylbenzo[b]thiophene](/img/structure/B8559518.png)

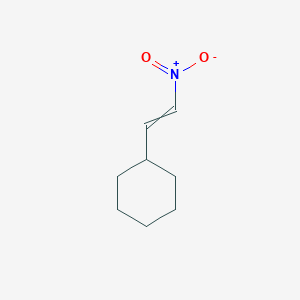
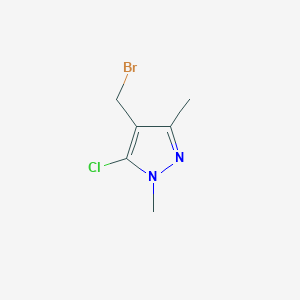
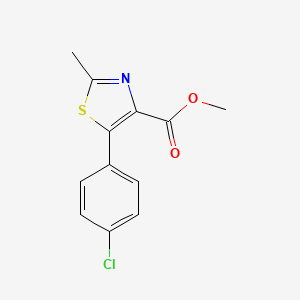
![2-Methyl-3-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B8559576.png)
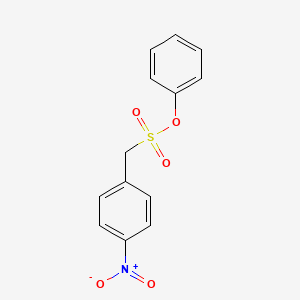
![3-[Dodecyl(methyl)amino]propan-1-OL](/img/structure/B8559600.png)
